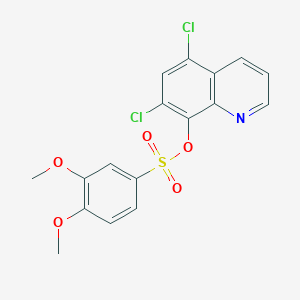
5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate: is a chemical compound with the molecular formula C17H13Cl2NO5S and a molecular weight of 414.26 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with a benzenesulfonate group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate typically involves the reaction of 5,7-dichloro-8-quinolinol with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline moiety can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific redox conditions.
Hydrolysis: The major products are 5,7-dichloro-8-quinolinol and 3,4-dimethoxybenzenesulfonic acid.
Scientific Research Applications
Chemistry: In chemistry, 5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate is used as a reagent in organic synthesis, particularly in the preparation of quinoline derivatives .
Biology and Medicine: Its unique structure allows for the exploration of new pharmacophores .
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials, particularly those requiring specific quinoline-based functionalities .
Mechanism of Action
The mechanism of action of 5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate is not well-documented. based on its structure, it is likely to interact with various molecular targets through its quinoline and benzenesulfonate moieties. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways .
Comparison with Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: A related compound with similar quinoline structure but different functional groups.
5-Chloro-8-quinolinol: Another quinoline derivative with a single chlorine substitution.
8-Hydroxyquinoline: A simpler quinoline derivative without chlorine substitutions.
Uniqueness: 5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate is unique due to the presence of both dichloro substitutions on the quinoline ring and the benzenesulfonate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 3,4-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO5S/c1-23-14-6-5-10(8-15(14)24-2)26(21,22)25-17-13(19)9-12(18)11-4-3-7-20-16(11)17/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTINZHWPDWLCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-Cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B368995.png)
![6-(5-Bromo-3-pyridinyl)-3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B368997.png)
![6-[1,1'-Biphenyl]-4-yl-3-(5-bromo-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B369000.png)
![4-[3-(5-bromopyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B369002.png)
![4-Bromophenyl [3-(5-bromo-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B369003.png)
![3-(5-Bromo-3-pyridinyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B369004.png)
![3-(5-Bromo-3-pyridinyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B369005.png)
![2-{6-[(2-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}quinoline](/img/structure/B369006.png)
![2-{6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}quinoline](/img/structure/B369007.png)
![2-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}quinoline](/img/structure/B369008.png)
![2-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}quinoline](/img/structure/B369009.png)
![2-[6-(3-Pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B369010.png)
![6-(3-isobutyl-1H-pyrazol-5-yl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B369013.png)
![3-tert-butyl-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B369014.png)
